molecular formula C9H10N2O3 B1499791 2-Cyclobutoxy-5-nitropyridine CAS No. 916610-34-9

2-Cyclobutoxy-5-nitropyridine

Cat. No.: B1499791
CAS No.: 916610-34-9
M. Wt: 194.19 g/mol
InChI Key: ABNRSCLPSNNUNA-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-5-nitropyridine is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

916610-34-9

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-cyclobutyloxy-5-nitropyridine

InChI

InChI=1S/C9H10N2O3/c12-11(13)7-4-5-9(10-6-7)14-8-2-1-3-8/h4-6,8H,1-3H2

InChI Key

ABNRSCLPSNNUNA-UHFFFAOYSA-N

SMILES

C1CC(C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-5-nitropyridine (7.12 g, 45.0 mmol) and cyclobutanol (3.40 g, 47.2 mmol) in THF (30 mL) was vigorously stirred at 0° C. while NaH (1.18 g, 46.7 mmol) was added in three portions over ˜10-20 s under air (Caution: Extensive gas evolution). Reaction residue was rinsed down with additional THF (5 mL), followed by stirring under positive argon pressure in the ice bath for 1-2 more minutes. The ice bath was then removed and the brown homogeneous solution was stirred at “rt” for 1 h. The reaction was concentrated under reduced pressure at 80° C., taken up in 0.75 M EDTA (tetrasodium salt) (150 mL), and extracted with DCM (1×100 mL, 1×50 mL). The combined organic layers were dried (Na2SO4), concentrated, taken up in MeOH (2×100 mL) and concentrated under reduced pressure at 60° C. to provide the title compound as a thick dark amber oil that crystallized upon standing (7.01 g, 80%). 1H NMR (300 MHz, CDCl3) δ 9.04 (dd, J=2.84 and 0.40 Hz, 1H), 8.33 (dd, J=9.11 and 2.85 Hz, 1H), 6.77 (dd, J=9.11 and 0.50 Hz, 1H), 5.28 (m, 1H), 2.48 (m, 2H), 2.17 (m, 2H), 1.87 (m, 1H), 1.72 (m, 1H).
Quantity
7.12 g
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reactant
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3.4 g
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reactant
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30 mL
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1.18 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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